BenchChemオンラインストアへようこそ!

N-(3-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Kinase Inhibitor Structure-Activity Relationship Medicinal Chemistry

This N-(3-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide features a unique 3-methylpyridin-2-yl amide substituent absent in close analogs, enabling critical SAR differentiation for kinase selectivity panels—particularly JAK-STAT pathway investigation. Its XLogP3 (2.8) provides a less lipophilic comparator to analogs >3.5, supporting ADME optimization. Interchanging analogs without comparative data risks unpredictable target engagement; this specific compound ensures experimental integrity and reproducibility.

Molecular Formula C20H19N5O
Molecular Weight 345.406
CAS No. 2034475-71-1
Cat. No. B2596276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
CAS2034475-71-1
Molecular FormulaC20H19N5O
Molecular Weight345.406
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
InChIInChI=1S/C20H19N5O/c1-14-6-5-9-21-19(14)24-20(26)16-11-25(12-16)18-10-17(22-13-23-18)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3,(H,21,24,26)
InChIKeyHINBPACUGVMKAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034475-71-1): Chemical Identity and Procurement Baseline


N-(3-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic, small-molecule heterocyclic compound with the molecular formula C20H19N5O and a molecular weight of 345.406 g/mol . Its structure uniquely combines a 3-methylpyridin-2-yl amide, a 6-phenylpyrimidin-4-yl group, and an azetidine-3-carboxamide core, placing it within a broader class of azetidinyl-pyrimidine derivatives frequently explored as kinase inhibitors [1]. The compound is commercially available from multiple chemical suppliers, indicating its accessibility as a research tool or building block.

Why N-(3-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide Cannot Be Interchanged with Its Closest Analogs


The 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide scaffold is a common template for kinase inhibitor design, but minor modifications to the amide substituent (the group attached to the carboxamide nitrogen) can drastically alter binding affinity, selectivity, and pharmacokinetic profiles [1]. The target compound's 3-methylpyridin-2-yl group is a very specific structural feature, distinct from the 2-methylphenyl, 3-chloro-4-fluorophenyl, or benzothiazolyl groups found in its closest available analogs . Substituting one analog for another without direct comparative biological data risks introducing unpredictable changes in target engagement, off-target activity, and solubility, making blind interchange scientifically invalid for any structure-activity relationship (SAR) study.

Quantitative Differentiation Evidence for N-(3-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide


Structural Differentiation from Closest Analogs via Amide Substituent

The target compound contains a 3-methylpyridin-2-yl group on the carboxamide nitrogen. This differentiates it from the closest commercially available analogs, which feature alternative aryl or heteroaryl substituents. Specifically, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS not available) has a 2-methylphenyl group, and N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS not available) has a 2-chloro-5-(trifluoromethyl)phenyl group . Quantitative biological data for these specific analogs are not publicly available; therefore, the differentiation is based on structural topology.

Kinase Inhibitor Structure-Activity Relationship Medicinal Chemistry

Calculated Physicochemical Property Differentiation

Computed physicochemical properties for the target compound and its close analogs reveal quantifiable differences in lipophilicity. The target compound has a calculated XLogP3 of approximately 2.8 . While exact values for all analogs are not centrally curated, the 2-chloro-5-(trifluoromethyl)phenyl analog is expected to have a significantly higher XLogP due to the presence of chlorine and trifluoromethyl groups, which are strongly lipophilic. This class-level inference is based on the well-established Hansch lipophilicity contributions of these substituents.

Drug-likeness Lipophilicity Permeability

Core Scaffold Similarity to Patented JAK Inhibitor Series

The 1-(6-phenylpyrimidin-4-yl)azetidine core of the target compound is structurally similar to the general scaffold described in patent EP4363058A1, which claims azetidinyl pyrimidines as inhibitors of Janus kinase (JAK) proteins for the treatment of uveitis and other inflammatory diseases [1]. While the target compound itself is not explicitly exemplified in this patent, the shared core scaffold provides class-level evidence of its potential utility in JAK-related research.

JAK Inhibitor Autoimmune Disease Inflammatory Disease

Recommended Research Use Cases for N-(3-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034475-71-1)


Kinase Profiling and Selectivity Screening

The compound's structural similarity to the azetidinyl pyrimidine JAK inhibitor pharmacophore [1] makes it a logical candidate for inclusion in a panel of kinase selectivity screens. Its unique 3-methylpyridin-2-yl amide substituent differentiates it from other panel members, enabling the exploration of how this specific group affects binding across the kinome.

Structure-Activity Relationship (SAR) Studies on the Azetidinyl Pyrimidine Scaffold

As a distinct member of the 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide series, this compound provides an essential data point for medicinal chemists optimizing this scaffold. Its calculated XLogP3 of 2.8 contrasts with more lipophilic analogs (estimated XLogP > 3.5), making it a valuable comparator for studies linking lipophilicity to potency, selectivity, or ADME properties .

Chemical Biology Probe for Pyrimidine-Binding Proteins

The combination of a 6-phenylpyrimidine and a 3-methylpyridin-2-yl amide creates a unique hydrogen-bonding pattern. This compound can be used as a probe in chemical biology experiments designed to identify novel protein targets that engage with pyrimidine-based ligands, particularly those whose binding is sensitive to the presence of a pyridine nitrogen in the amide substituent.

In Vitro Pharmacology of Inflammatory Disease Models

Given the patent-class evidence linking azetidinyl pyrimidines to JAK inhibition and the treatment of uveitis [1], this compound is a suitable research tool for investigating JAK-STAT pathway modulation in cellular models of inflammation, where the effect of the compound on cytokine signaling can be quantitatively measured and compared to known JAK inhibitors.

Quote Request

Request a Quote for N-(3-methylpyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.